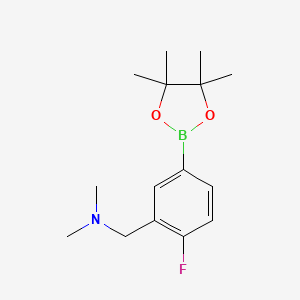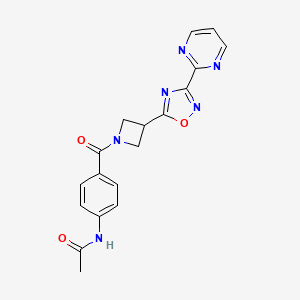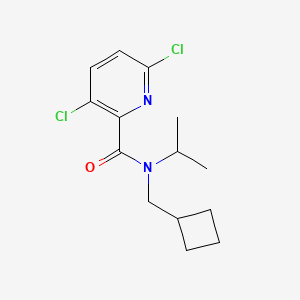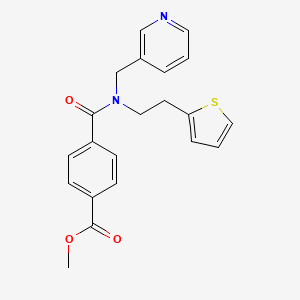
3,4-dichloro-N-(2-(dimethylamino)pyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Heteroaromatization and Biological Screening
Hassan et al. (2009) explored the heteroaromatization with sulfonamido phenyl ethanone to synthesize novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing the dimethylsulfonamide moiety. Their research demonstrated that some of these derivatives exhibited promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Dmap-Catalyzed Synthesis
Khashi et al. (2014) presented a DMAP-catalyzed synthesis method for novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. Their findings indicated that using DMAP under solvent-free conditions significantly enhanced the efficiency of the synthesis process compared to other catalytic systems (Khashi et al., 2014).
Spectroscopic and Molecular Structure Investigation
Mansour and Ghani (2013) conducted comprehensive theoretical and experimental studies on the structure of N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide. They utilized DFT/B3LYP and HF methods combined with 6-31G(d) basis set for the investigation, which provided insights into the molecule's stability, electronic structures, and potential for biological activity (Mansour & Ghani, 2013).
Antimicrobial and Antituberculosis Activity
Ghorab et al. (2017) synthesized a series of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides and evaluated their activity against Mycobacterium tuberculosis. The study revealed that specific derivatives exerted high activity, indicating their potential as antituberculosis agents (Ghorab et al., 2017).
Enzyme Inhibition and Molecular Docking Study
Alyar et al. (2019) synthesized new Schiff bases derived from sulfa drugs and investigated their effects on enzyme activities. The study incorporated enzyme inhibition assays, molecular docking, and DFT calculations, highlighting the potential of these compounds in inhibiting various enzymes (Alyar et al., 2019).
Properties
IUPAC Name |
3,4-dichloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2S/c1-18(2)12-15-6-8(7-16-12)17-21(19,20)9-3-4-10(13)11(14)5-9/h3-7,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYPVWBGDGODIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2362617.png)
![1'-(2,4-Dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2362618.png)



![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)
![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)

![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)



